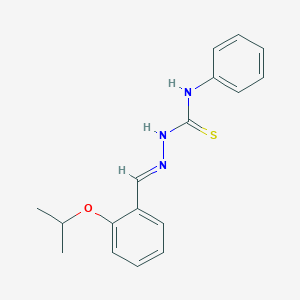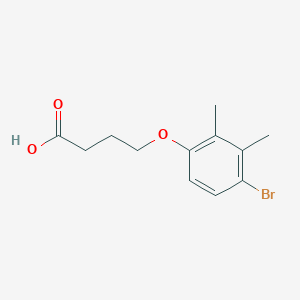![molecular formula C22H27N3O B241408 2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)
2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide (also known as GNE-7915) is a novel small molecule inhibitor that has gained attention in recent years due to its potential use in cancer treatment.
Wirkmechanismus
GNE-7915 is a selective inhibitor of the N-acetylglucosamine-6-sulfatase (GNS) enzyme, which is involved in the biosynthesis of heparan sulfate proteoglycans (HSPGs). HSPGs play a crucial role in cell signaling, adhesion, and migration, and their dysregulation has been implicated in cancer development and progression. By inhibiting GNS, GNE-7915 reduces the biosynthesis of HSPGs, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
GNE-7915 has been shown to have a high degree of selectivity for GNS, with minimal off-target effects. In addition to its anti-cancer effects, GNE-7915 has also been shown to have anti-inflammatory and anti-fibrotic effects in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of GNE-7915 is its high degree of selectivity for GNS, which reduces the risk of off-target effects. However, GNE-7915 has limited solubility in water, which can make it difficult to administer in vivo. In addition, the optimal dosing and administration schedule of GNE-7915 for cancer treatment have not yet been established.
Zukünftige Richtungen
For GNE-7915 research include the optimization of dosing and administration schedules for cancer treatment, the investigation of its potential use in combination with other cancer therapies, and the development of more potent and selective GNS inhibitors. In addition, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and anti-fibrotic effects of GNE-7915, which could have potential applications in the treatment of other diseases.
Synthesemethoden
The synthesis of GNE-7915 involves several steps, including the reaction of 1-(1-phenylethyl)-1H-benzimidazole-2-carboxylic acid with 3-bromopropylamine, followed by the reaction of the resulting intermediate with 2-amino-2-methylpropanamide. The final product is obtained after purification via column chromatography.
Wissenschaftliche Forschungsanwendungen
GNE-7915 has been extensively studied for its potential use in cancer treatment. Several studies have shown that GNE-7915 inhibits the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and pancreatic cancer. GNE-7915 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
Molekularformel |
C22H27N3O |
|---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
2-methyl-N-[3-[1-(1-phenylethyl)benzimidazol-2-yl]propyl]propanamide |
InChI |
InChI=1S/C22H27N3O/c1-16(2)22(26)23-15-9-14-21-24-19-12-7-8-13-20(19)25(21)17(3)18-10-5-4-6-11-18/h4-8,10-13,16-17H,9,14-15H2,1-3H3,(H,23,26) |
InChI-Schlüssel |
SDZSWHQQNYNSQY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1C(C)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1C(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Isobutyl-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B241328.png)
![3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid](/img/structure/B241330.png)
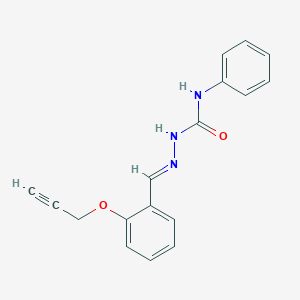
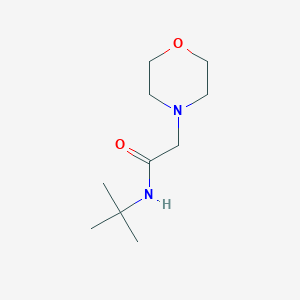
![6,8-dichloro-2-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B241348.png)
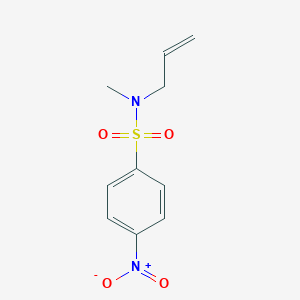
![3-(4-Butoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241352.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile](/img/structure/B241357.png)
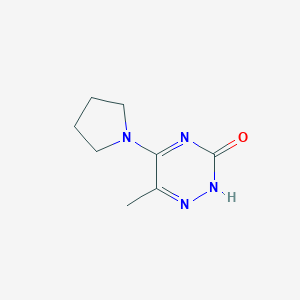
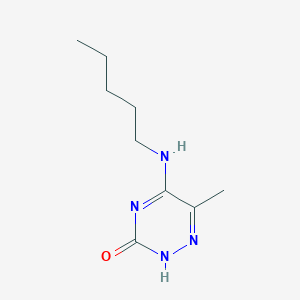
![2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241361.png)
![2-(2-hydroxyethyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B241364.png)
